molecular formula C24H31FN2O3S B2729941 4-(2-Fluorophenoxy)-1'-((3-methylbenzyl)sulfonyl)-1,4'-bipiperidine CAS No. 1705693-12-4

4-(2-Fluorophenoxy)-1'-((3-methylbenzyl)sulfonyl)-1,4'-bipiperidine

Cat. No.: B2729941
CAS No.: 1705693-12-4
M. Wt: 446.58
InChI Key: SSOMATQZZCELQU-UHFFFAOYSA-N
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Description

4-(2-Fluorophenoxy)-1’-((3-methylbenzyl)sulfonyl)-1,4’-bipiperidine is a complex organic compound that features a bipiperidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenoxy)-1’-((3-methylbenzyl)sulfonyl)-1,4’-bipiperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions involving piperidine derivatives.

    Introduction of the Fluorophenoxy Group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenol derivative reacts with a suitable electrophile.

    Attachment of the Methylbenzylsulfonyl Group: This step can be achieved through sulfonylation reactions, where a methylbenzylsulfonyl chloride reacts with the bipiperidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenoxy)-1’-((3-methylbenzyl)sulfonyl)-1,4’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-Fluorophenoxy)-1’-((3-methylbenzyl)sulfonyl)-1,4’-bipiperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenoxy)-1’-((3-methylbenzyl)sulfonyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenoxy)-1’-((3-methylbenzyl)sulfonyl)-1,4’-bipiperidine
  • 4-(2-Bromophenoxy)-1’-((3-methylbenzyl)sulfonyl)-1,4’-bipiperidine
  • 4-(2-Methylphenoxy)-1’-((3-methylbenzyl)sulfonyl)-1,4’-bipiperidine

Uniqueness

4-(2-Fluorophenoxy)-1’-((3-methylbenzyl)sulfonyl)-1,4’-bipiperidine is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.

Properties

IUPAC Name

4-[4-(2-fluorophenoxy)piperidin-1-yl]-1-[(3-methylphenyl)methylsulfonyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FN2O3S/c1-19-5-4-6-20(17-19)18-31(28,29)27-15-9-21(10-16-27)26-13-11-22(12-14-26)30-24-8-3-2-7-23(24)25/h2-8,17,21-22H,9-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOMATQZZCELQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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